molecular formula C13H15N3OS B5608718 N-(5-benzyl-1,3,4-thiadiazol-2-yl)butanamide

N-(5-benzyl-1,3,4-thiadiazol-2-yl)butanamide

Cat. No.: B5608718
M. Wt: 261.34 g/mol
InChI Key: YSRDUVDTLWERHU-UHFFFAOYSA-N
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Description

N-(5-benzyl-1,3,4-thiadiazol-2-yl)butanamide is a compound that features a 1,3,4-thiadiazole ring as its central scaffold. The benzyl group at the 5th position introduces aromaticity, while the butanamide moiety at the 2nd position provides hydrogen bonding potential. This compound is part of the broader class of 1,3,4-thiadiazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Mechanism of Action

The mechanism of action of “N-(5-benzyl-1,3,4-thiadiazol-2-yl)butanamide” would depend on its specific biological targets. Compounds containing a 1,3,4-thiadiazole ring have been reported to exhibit a wide range of biological activities, including antimicrobial, antitumor, and insecticidal activities .

Safety and Hazards

The safety and hazards associated with “N-(5-benzyl-1,3,4-thiadiazol-2-yl)butanamide” would depend on its specific biological activities. Some 1,3,4-thiadiazole derivatives have been reported to exhibit cytotoxic activities, suggesting that they could potentially be hazardous .

Future Directions

Future research on “N-(5-benzyl-1,3,4-thiadiazol-2-yl)butanamide” could focus on elucidating its specific biological activities and potential applications. This could involve in vitro and in vivo studies to determine its effects on various biological targets, as well as investigations into its mechanism of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzyl-1,3,4-thiadiazol-2-yl)butanamide typically involves the reaction of 5-benzyl-1,3,4-thiadiazole-2-amine with butanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

N-(5-benzyl-1,3,4-thiadiazol-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups using electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in dry ether at reflux temperature.

    Substitution: Electrophilic aromatic substitution using reagents like bromine in acetic acid.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its anticancer activities, particularly against human cancer cell lines such as MCF-7, HepG2, A549, and HeLa.

Comparison with Similar Compounds

Similar Compounds

    1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea: Known for its anticancer properties.

    5-Acetamido-1,3,4-thiadiazole-2-sulfonamide: Used as a carbonic anhydrase inhibitor.

    N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide: Another carbonic anhydrase inhibitor.

Uniqueness

N-(5-benzyl-1,3,4-thiadiazol-2-yl)butanamide stands out due to its unique combination of a benzyl group and a butanamide moiety, which confer specific biological activities and chemical reactivity. Its ability to inhibit VEGFR-2 and induce apoptosis in cancer cells makes it a promising candidate for further research and development in oncology .

Properties

IUPAC Name

N-(5-benzyl-1,3,4-thiadiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS/c1-2-6-11(17)14-13-16-15-12(18-13)9-10-7-4-3-5-8-10/h3-5,7-8H,2,6,9H2,1H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSRDUVDTLWERHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NN=C(S1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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